2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a 2-chloro-2-propen-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole typically involves the reaction of 2-chloro-2-propen-1-ol with 1,3-benzothiazole in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides, thiocyanates, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cell membrane integrity, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2-propen-1-ol: Shares the 2-chloro-2-propenyl group but lacks the benzothiazole ring.
Benzothiazole: The parent compound without the 2-chloro-2-propen-1-yloxy substitution.
Clethodim: A related compound used as a herbicide, featuring a similar structural motif.
Uniqueness: 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
103030-39-3 |
---|---|
Molekularformel |
C10H8ClNOS |
Molekulargewicht |
225.69 |
IUPAC-Name |
2-(2-chloroprop-2-enoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNOS/c1-7(11)6-13-10-12-8-4-2-3-5-9(8)14-10/h2-5H,1,6H2 |
InChI-Schlüssel |
FWKJPVAZBPYVOI-UHFFFAOYSA-N |
SMILES |
C=C(COC1=NC2=CC=CC=C2S1)Cl |
Synonyme |
Benzothiazole, 2-(2-chloroallyloxy)- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.